1-Azido-6-bromohexane
Overview
Description
1-Azido-6-bromohexane is an organic compound with the molecular formula C6H12BrN3. It consists of a six-carbon chain with a bromine atom attached to the sixth carbon and an azido group attached to the first carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-6-bromohexane can be synthesized through several methods, including the nucleophilic substitution reaction of 1,6-dibromohexane with sodium azide. The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-6-bromohexane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the azido group to an amino group.
Major Products Formed:
Oxidation: The major product of oxidation is typically a carboxylic acid derivative.
Reduction: The reduction of the azido group results in the formation of an amine.
Substitution: Substitution reactions can lead to the formation of various azido-substituted compounds.
Scientific Research Applications
1-Azido-6-bromohexane is utilized in several scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable reagent for the synthesis of complex organic molecules and bioactive compounds. In medicinal chemistry, it is used as a building block for the development of pharmaceuticals and drug delivery systems. Additionally, it finds applications in materials science for the creation of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-azido-6-bromohexane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the azido group acts as a leaving group, facilitating the substitution process. The molecular targets and pathways involved vary based on the context of the reaction, but generally, the azido group is involved in the formation of nitrogen-nitrogen bonds, which are crucial in various biological and chemical processes.
Comparison with Similar Compounds
1-Azido-6-bromohexane is similar to other azido-substituted compounds, such as 1-azido-2-bromopropane and 1-azido-4-bromobutane. its longer carbon chain and specific positioning of the azido and bromo groups make it unique. These structural differences influence its reactivity and applications, highlighting its distinctiveness among azido compounds.
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Properties
IUPAC Name |
1-azido-6-bromohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN3/c7-5-3-1-2-4-6-9-10-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGRYHPJWKOCDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80782059 | |
Record name | 1-Azido-6-bromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80782059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235095-05-3 | |
Record name | 1-Azido-6-bromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80782059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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